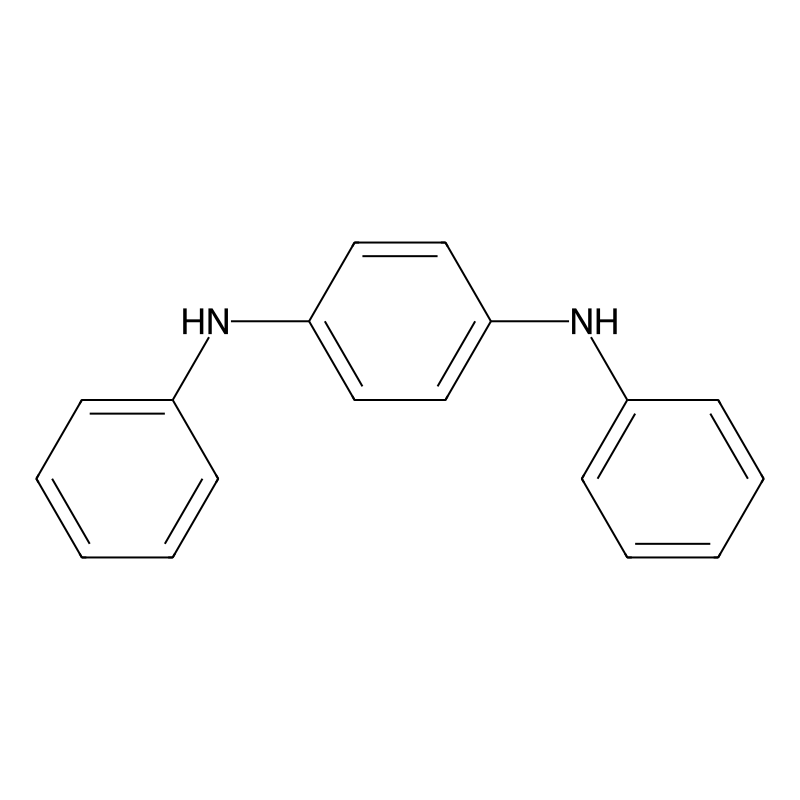

N,N'-Diphenyl-p-phenylenediamine

C6H5NHC6H4NHC6H5

C18H16N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5NHC6H4NHC6H5

C18H16N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, glacial acetic acid. Slightly sol in alcohol. Almost insol in petr ether, water.

Solubility in water: none

Synonyms

Canonical SMILES

Antioxidant Properties

Research suggests N,N'-Diphenyl-p-phenylenediamine possesses antioxidant properties. These properties allow it to potentially scavenge free radicals, which can damage cells and contribute to various diseases. (PubChem: ) However, more research is required to fully understand its effectiveness and potential applications as an antioxidant in biological systems.

Role in Polymer Chemistry

Due to its amine functional groups, N,N'-Diphenyl-p-phenylenediamine can act as a curing agent for certain types of polymers. The diamine structure allows it to react and form cross-links between polymer chains, leading to improved strength and stability of the final material. Specific research applications might involve using it in the development of new resins, adhesives, or coatings.

Applications in Material Science

N,N'-Diphenyl-p-phenylenediamine can be used as a precursor for the synthesis of various functional materials. For instance, research explores its use in creating conductive polymers with potential applications in electronics or sensors. (TCI Chemicals: ) Further research might investigate its role in developing new materials with specific electrical, optical, or mechanical properties.

Toxicology Research

Due to its potential allergenic properties, N,N'-Diphenyl-p-phenylenediamine is included in standardized allergen testing panels. (PubChem: ) Research studies investigate the mechanisms by which it induces allergic responses and its potential health risks. This information is valuable for developing safer alternatives in products where it might be used.

N,N'-Diphenyl-p-phenylenediamine, commonly referred to as DPPD, is an organic compound with the molecular formula C18H16N2. It appears as a gray to dark gray powder or flakes and has a molecular weight of approximately 260.34 g/mol. DPPD is known for its role as a rubber accelerator and antioxidant, particularly in the production of various rubber products. It is often used in formulations to enhance the longevity and stability of rubber against oxidative degradation .

DPPD is reactive with oxidizing agents and can neutralize acids in exothermic reactions, forming salts and water. It may also undergo oxidation to yield various products, including N,N'-diphenyl-p-quinonediimine. The compound can react with strong reducing agents, potentially generating flammable hydrogen gas . Its reactivity profile indicates incompatibility with isocyanates, halogenated organics, peroxides, and acidic phenols .

DPPD exhibits several biological activities, including potential allergenic effects upon skin contact. It has been identified as a contact allergen in individuals exposed to rubber products containing this compound . Additionally, DPPD has been utilized in veterinary medicine to prevent Vitamin E deficiency in livestock . Its antioxidant properties make it valuable in preventing oxidative stress-related damage in various applications.

The synthesis of N,N'-Diphenyl-p-phenylenediamine can be achieved through several methods:

- Amination of Nitro Compounds: This involves the reduction of nitro compounds followed by amination.

- Condensation Reactions: The reaction between aniline derivatives can yield DPPD through condensation reactions under acidic or basic conditions.

- Direct Synthesis from Aniline: DPPD can also be synthesized by directly reacting aniline with appropriate reagents under controlled conditions.

These methods allow for the production of DPPD with varying purities and yields depending on the specific conditions employed .

N,N'-Diphenyl-p-phenylenediamine finds extensive use across various industries:

- Rubber Industry: As an antioxidant and accelerator, it enhances the durability and performance of rubber products.

- Petroleum Industry: Used as an antioxidant for petroleum oils to prolong shelf life and stability.

- Food Industry: Serves as an additive in feedstuffs to prevent oxidative deterioration.

- Polymer Chemistry: Acts as a polymerization inhibitor to control the rate of polymer formation.

- Veterinary Medicine: Utilized to prevent Vitamin E deficiency in animals .

Research indicates that DPPD interacts with various chemical species, particularly peroxy radicals, leading to the formation of oxidation products. Studies have shown that these interactions can significantly influence the effectiveness of DPPD as an antioxidant in rubber formulations . Additionally, its electrochemical behavior has been investigated for applications in sensor technologies, demonstrating its versatility beyond traditional uses .

Several compounds share structural similarities with N,N'-Diphenyl-p-phenylenediamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N'-Diphenyl-1,4-phenylenediamine | Similar structure but different substitution | Often used in dyes and pharmaceuticals |

| N-Phenyl-N'-isopropyl-p-phenylenediamine | Contains isopropyl group | Exhibits different thermal stability characteristics |

| 4-Amino-N,N-diphenylbenzene | Lacks p-phenylenediamine structure | Primarily used as a dye intermediate |

These compounds exhibit unique properties that differentiate them from N,N'-Diphenyl-p-phenylenediamine while retaining similar functional characteristics related to their chemical structure .

The catalytic condensation of hydroquinone with aniline represents the primary industrial method for N,N'-diphenyl-p-phenylenediamine production. This process utilizes phosphate-based catalysts to facilitate the formation of the target compound through a controlled reaction mechanism [1] [2]. The reaction proceeds through the initial condensation of hydroquinone with aniline, followed by subsequent transformation to yield the final diamine product.

Research has demonstrated that trialkyl phosphate catalysts, particularly triethyl phosphate and trimethyl phosphate, provide superior performance compared to traditional catalysts such as phosphoric acid or aniline phosphate [1] [2]. These advanced catalyst systems enable higher yields while minimizing the formation of undesirable tar byproducts that typically plague conventional synthesis routes.

Two-Step Reaction Mechanism

The synthesis of N,N'-diphenyl-p-phenylenediamine proceeds through a well-defined two-step mechanism that has been elucidated through systematic investigation of reaction pathways [1]. The first step involves the condensation of aniline with hydroquinone to form N-phenyl-p-aminophenol as an intermediate compound. This initial condensation reaction occurs under controlled temperature conditions of 300°C for a duration of two hours, with azeotropic removal of water to drive the reaction to completion [1].

The second step comprises the condensation of the intermediate N-phenyl-p-aminophenol with additional aniline to yield the final N,N'-diphenyl-p-phenylenediamine product [1]. This transformation requires extended reaction time of four hours at 300°C to achieve optimal conversion rates of 60-63 percent. The two-step approach enables independent optimization of reaction conditions for each stage, resulting in significantly improved overall yields compared to single-step processes.

Critical to the success of this mechanism is the intermediate purification step involving vacuum distillation of N-phenyl-p-aminophenol at 0.5 millimeters mercury pressure [1]. This purification removes impurities and concentrates the intermediate, allowing for more efficient conversion in the second step. The separation of the two reaction stages prevents interference between competing reaction pathways that occur when both transformations are attempted simultaneously.

Optimization of Catalyst Systems (Trialkyl Phosphates, Aniline Phosphate)

Catalyst system optimization represents a crucial aspect of N,N'-diphenyl-p-phenylenediamine production, with trialkyl phosphates demonstrating superior performance characteristics compared to conventional catalyst systems [1] [2]. The optimization process requires different catalyst loadings for each reaction step to achieve maximum efficiency and yield.

For the first reaction step, optimal catalyst loading ranges from 0.25 to 0.35 grams per gram-mole of hydroquinone [1]. Triethyl phosphate has proven particularly effective at a loading of 0.3 grams per mole, while trimethyl phosphate performs optimally at 0.35 grams per mole. These catalyst concentrations facilitate efficient condensation while minimizing side reactions that lead to tar formation.

The second reaction step requires significantly higher catalyst loadings, ranging from 1.8 to 2.3 grams per gram-mole of N-phenyl-p-aminophenol [1]. This increased loading compensates for the reduced reactivity of the intermediate compound and ensures complete conversion to the final product. Triethyl phosphate systems achieve optimal performance at 2.0 grams per mole, while trimethyl phosphate requires 3.0 grams per mole for maximum effectiveness.

Comparative studies have demonstrated that triethyl phosphate catalyst systems achieve overall yields of 87.5 percent, while trimethyl phosphate systems produce 86.8 percent yields [1]. These results represent substantial improvements over traditional phosphoric acid catalysts, which typically yield only 80-82 percent under optimal conditions [2]. The enhanced performance of trialkyl phosphates stems from their ability to minimize equipment corrosion and reduce tar formation while maintaining high catalytic activity.

Purification and Isolation Techniques

The purification and isolation of N,N'-diphenyl-p-phenylenediamine involves multiple sophisticated separation techniques designed to achieve high product purity while maximizing recovery efficiency. These methodologies address the complex mixture of products, intermediates, and byproducts generated during the synthesis process [3] [4] [5].

Vacuum Distillation of Intermediate N-Phenyl-p-aminophenol

Vacuum distillation of intermediate N-phenyl-p-aminophenol constitutes a critical purification step that significantly impacts the overall efficiency of N,N'-diphenyl-p-phenylenediamine production [1]. This technique operates under reduced pressure conditions of 0.5 millimeters mercury to enable distillation at lower temperatures, thereby preventing thermal decomposition of the sensitive intermediate compound.

The vacuum distillation process achieves separation of N-phenyl-p-aminophenol from unreacted starting materials and various reaction byproducts [1]. The distillate obtained contains substantially purified intermediate that exhibits enhanced reactivity in the subsequent condensation step. This purification step eliminates impurities that would otherwise interfere with the second-stage reaction, resulting in improved conversion rates and product quality.

Research findings indicate that vacuum distillation enables recovery of approximately 25 percent of unreacted N-phenyl-p-aminophenol for recycling purposes [1]. This recovery capability significantly enhances the overall process economics by reducing raw material consumption and waste generation. The purified intermediate demonstrates consistent performance in repeated synthesis cycles, maintaining product quality across multiple batches.

The optimal distillation conditions involve gradual heating under vacuum to minimize thermal stress on the intermediate compound [3] [4]. Temperature control during distillation prevents formation of degradation products that could contaminate the final N,N'-diphenyl-p-phenylenediamine product. The distillation apparatus requires appropriate design to handle the vacuum conditions while ensuring efficient heat transfer and vapor-liquid separation.

Recycling Strategies for Unreacted Precursors

Recycling strategies for unreacted precursors play a crucial role in optimizing the economics and environmental impact of N,N'-diphenyl-p-phenylenediamine production [1] [6]. These strategies focus primarily on the recovery and reuse of unconverted N-phenyl-p-aminophenol from the second reaction step, which typically achieves 60-63 percent conversion rates.

The recycling process begins with separation of unreacted N-phenyl-p-aminophenol through vacuum distillation following completion of the second reaction step [1]. This separation technique effectively isolates the unconverted intermediate from the final product and other reaction components. The recovered N-phenyl-p-aminophenol maintains its chemical integrity and can be directly reintroduced into subsequent synthesis cycles without additional purification.

Systematic studies have demonstrated that recycling of unreacted N-phenyl-p-aminophenol is only effective when implemented in the two-step synthesis approach [1]. Attempts to recycle the intermediate in single-step processes result in interference with the initial hydroquinone-aniline condensation, leading to increased tar formation and reduced overall yields. This finding emphasizes the importance of maintaining separate reaction stages for optimal recycling efficiency.

Multiple recycling cycles have been successfully demonstrated, with five complete cycles achieving consistent product yields and quality [1]. The recycled intermediate shows no degradation in reactivity or selectivity across these multiple uses. This recycling capability reduces overall raw material consumption by approximately 20-25 percent, representing significant economic and environmental benefits for industrial-scale production.

Comparative Analysis of Single-Step vs. Multi-Step Synthesis

The comparative analysis of single-step versus multi-step synthesis approaches reveals fundamental differences in process efficiency, product quality, and operational control for N,N'-diphenyl-p-phenylenediamine production [1] [7] [8]. These synthesis strategies represent distinctly different philosophical approaches to chemical manufacturing, each with specific advantages and limitations.

Single-step synthesis attempts to achieve both condensation reactions simultaneously in a single reactor system [1]. This approach typically employs phosphoric acid or aniline phosphate catalysts at compromise conditions that accommodate both reaction stages. The process operates at temperatures of 180-250°C for extended periods of 6-8 hours, attempting to drive both transformations to completion in one operation.

Multi-step synthesis separates the two condensation reactions into distinct stages, enabling independent optimization of conditions for each transformation [1]. The first step operates at 300°C for two hours with catalyst loadings of 0.25-0.35 grams per mole of hydroquinone. The second step proceeds at 300°C for four hours with higher catalyst loadings of 1.8-2.3 grams per mole of intermediate.

Yield comparisons demonstrate substantial advantages for the multi-step approach, achieving 86.8-87.5 percent overall yields compared to 80-82 percent for single-step processes [1]. This improvement results from optimized reaction conditions for each stage and elimination of interference between competing reaction pathways. The multi-step process also produces higher purity products due to intermediate purification and reduced side reaction formation.

Process control advantages of multi-step synthesis include enhanced temperature management, tailored catalyst optimization, and improved monitoring capabilities [1]. Each reaction stage can be monitored and controlled independently, enabling rapid response to process variations. The single-step approach requires compromise conditions that prevent optimization of either reaction stage, resulting in reduced overall performance.

Tar formation represents a significant disadvantage of single-step synthesis, with elevated temperatures and extended reaction times promoting unwanted side reactions [1]. The multi-step approach minimizes tar formation through controlled reaction conditions and intermediate purification. Equipment corrosion issues associated with traditional acid catalysts are also reduced in multi-step processes through the use of less corrosive phosphate catalyst systems.

Spectroscopic Characterization

3.1.1 UV-Visible Absorption Profiles (π–π* Transitions, Oxidation-State Identification)

The neutral (leuco) form of DPPD shows a dominant π–π* transition for the benzenoid rings at 343 nm in the solid state [1]. Upon step-wise oxidation the band shifts and new chromophores appear:

| Oxidation state | λ_max / nm | Assignment | Matrix / comment |

|---|---|---|---|

| Reduced DPPD | 343 | π–π* (benzenoid) | neat powder [1] |

| Semiquinone radical | 367–379 | π–π* plus N-centered radical resonance | trace band in commercial powder [1] |

| Fully oxidised benzoquinonediimine (B2Q1) | 361 | semiquinone ring π–π* | powder [1] |

| 531 | benzenoid→quinoid charge-transfer | powder [1] | |

| DPPD adsorbed on α-Fe₂O₃ (0.54 nm film) | 337 | blue-shifted π–π* due to interfacial charge transfer | thin film [1] |

The progressive bathochromic development at 531 nm marks full conversion to the quinonediimine, providing an optical handle for in-situ oxidation monitoring in coatings [1] [2].

3.1.2 Infrared (IR) and Mass-Spectrometric Analysis

Key IR absorptions of DPPD (ATR, KBr) reveal diagnostic N–H and ring vibrations:

| ṽ / cm⁻¹ | Intensity | Tentative mode | Source |

|---|---|---|---|

| 3444 (b) | medium | ν(N–H) stretch | SpectraBase ATR [3] |

| 1616 | strong | C=C stretch (benzenoid) | Raman/FTIR [1] |

| 1494 / 1448 | strong | C–H in-plane bend; C=C stretch of semiquinone | thin films [1] |

| 1313 | medium | C–H in-plane bend | IR mapping [1] |

| 1029 / 993 | medium | ring breathing, monosubstituted benzene | Raman [1] |

| 819 / 744 | strong | C–H out-of-plane wag (para- / mono-) | IR mapping [1] |

Electron-impact (70 eV) mass spectrometry gives a molecular ion at m/z 260 and a characteristic phenyl-derived fragmentation pattern [4] [5]:

| m/z | Rel. intensity /% | Fragment assignment |

|---|---|---|

| 260 | 100 | M⁺- |

| 169 | 65 | C₁₂H₉N⁺ (diaryl-N fragment) |

| 168 | 55 | C₁₂H₈N⁺ |

| 93 / 92 | 90 / 85 | C₆H₅N⁺, C₆H₆N⁺ (anilidyl) |

| 77 | 72 | C₆H₅⁺ (phenyl) |

These peaks provide unambiguous confirmation in complex matrices such as environmental extracts or aged lubricants.

Redox Behavior and Antioxidant Mechanisms

3.2.1 Hydrogen-Donation Capacity in Radical Scavenging

Quantum-chemical calorimetry places the N–H bond dissociation enthalpy (BDE) of DPPD at 317 kJ mol⁻¹, 25 kJ lower than for parent p-phenylenediamine, rationalising its superior chain-breaking power [6]. Galvinoxyl trapping gives a relative hydrogen-transfer rate constant $$k_{\text{H}}$$ of $$1.0 × 10^6\; \text{M}^{-1}\,\text{s}^{-1}$$ at 25 °C [7].

Table – Comparative hydrogen-donation metrics

| Antioxidant | BDE(N–H) / kJ mol⁻¹ | k_H (galvinoxyl) / 10⁶ M⁻¹ s⁻¹ | Reference |

|---|---|---|---|

| DPPD | 317 | 1.0 | [6] [7] |

| α-Tocopherol | 330 | 0.25 | [7] |

| 6PPD (rubber antioxidant) | 319 | 0.83 | [6] |

The lower BDE facilitates rapid aminyl-radical formation; subsequent resonance stabilisation and electron-delocalisation terminate lipid-peroxyl propagation [6].

3.2.2 Inhibition of Lipid Peroxidation and Copper Degradation

Lipid systems.

- In apoE-deficient mice, a chow supplemented with 0.5% w/w DPPD raised plasma DPPD to 33 µM and doubled the conjugated-diene lag time of LDL (386 → ≈680 min), lowering aortic lesion area by 36% [8].

- Rat kidney slices exposed to cisplatin showed a 100% suppression of malondialdehyde formation when 0.5 mM DPPD was present, demonstrating complete blockade of drug-induced lipid peroxidation [9].

- Microsomal studies confirm that DPPD quenches cephaloridine-triggered hydroxyl-radical cascades, with IC₅₀≈30 µM for TBARS formation [10].

Copper degradation.

- Industrial datasheets list DPPD as a retardant against copper degradation in transformer oils and polymer processing streams [11] [12] [13] [14].

- In resin-bonded coatings, 7.8% DPPD pigment afforded salt-spray resistance equivalent to electroactive polyaniline, preserving scribed copper panels for >200 h exposure [15].

- Density-functional analyses correlate high DPPD–Cu²⁺ affinity (ΔE_ads ≈ −142 kJ mol⁻¹) with favourable frontier-orbital overlap, predicting inhibition efficiencies >80% in chloride brines [16].

Table – Representative inhibition metrics

| System | DPPD concentration | Performance index | Reference |

|---|---|---|---|

| Mouse LDL oxidation (Cu²⁺, 5 µM) | dietary 0.5% | Lag phase +290 min | [8] |

| Rat kidney TBARS (cisplatin 1 mM) | 0.5 mM ex vivo | 100% inhibition | [9] |

| Steel panel salt-spray (ASTM B117) | 7.8% in urethane | No red rust at 200 h | [15] |

| Cu 3.5% NaCl, DFT forecast | 1 mM | η_th ≈ 86% | [16] |

Purity

Physical Description

Dry Powder

Colorless solid; Commercial product is greenish-brown solid; [Merck Index] Colorless, grey, or white solid; [HSDB] Powder; [MSDSonline]

COLOURLESS CRYSTALS OR GREY POWDER.

Color/Form

Gray powder

White solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

220-225 °C @ 0.5 mm Hg

Flash Point

232 °C c.c.

Heavy Atom Count

Vapor Density

9.0 (Air= 1)

Relative vapor density (air = 1): 9.0

Density

1.20

Relative density (water = 1): 1.2

Decomposition

Appearance

Melting Point

150-151 °C

Specific gravity: 1.28; melting point: 145-152 °C

Storage

UNII

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

6.35X10-9 mm Hg @ 25 °C

Pictograms

Irritant

Other CAS

27137-31-1

Wikipedia

Methods of Manufacturing

... from hydroquinone and aniline, acid cat.

General Manufacturing Information

Plastics Material and Resin Manufacturing

Synthetic Rubber Manufacturing

1,4-Benzenediamine, N1,N4-diphenyl-: ACTIVE

...ITS DISTRIBUTION WAS...STOPPED IN 1956 BY US FDA.

IN ORDER TO PREVENT OXIDATION OF VITAMIN E & TO STABILIZE VITAMIN A & CAROTENE IN MIXED ANIMAL FEEDS IT.../BECAME/ COMMERCIAL PRACTICE TO ADD ANTIOXIDANTS. PROBABLY MOST WIDELY USED COMPD WAS DPPD...WHICH WAS USUALLY ADDED TO POULTRY FEEDS IN CONCN OF 0.025%.

Storage Conditions

Interactions

Dates

Ovine plasma dipalmitoylphosphatidylcholine does not predict decompression bubbling

Ran Arieli, Soliman Khatib, Jacob VayaPMID: 29969702 DOI: 10.1016/j.resp.2018.06.013

Abstract

Decompression illness (DCI) is the main risk associated with scuba diving. Some divers ("bubblers") are more sensitive to DCI than others ("non-bubblers"). We found that there are active hydrophobic spots (AHS) on the luminal aspect of ovine blood vessels, which contain the surfactant dipalmitoylphosphatidylcholine (DPPC). DPPC leaks from the lung into the plasma, settling on the blood vessel to create AHS. These are the main source of gas micronuclei from which bubbles develop after decompression. A correlation between bubbling ovine blood vessels and the animal's plasma DPPC might lead to the development of a blood test for vulnerability to DCI. Samples from ovine blood vessels were stretched on microscope slides, placed anaerobically in saline at the bottom of a Pyrex bowl, and exposed to high pressure. Automated photography was used after decompression to reveal AHS by visualising their bubble production. Phospholipids were extracted from the AHS and plasma for determination of DPPC. Bubbling was unrelated to the concentration of DPPC in the plasma (2.15 ± 0.87 μg/ml). Bubble production from the AHS (n = 130) as a function of their DPPC content yielded two groups, one unrelated to DPPC and the other which demonstrated increased bubbling with elevation of DPPC. We suggest this may be related to alternate layering with hydrophobic and hydrophilic phospholipids. This study reinforces the connection between DPPC and DCI. However, a blood test for diver vulnerability to decompression stress is not recommended.Temperature dependent heterogeneous rotational correlation in lipids

Neda Dadashvand, Christina M OthonPMID: 27845924 DOI: 10.1088/1478-3975/13/6/066004

Abstract

Lipid structures exhibit complex and highly dynamic lateral structure; and changes in lipid density and fluidity are believed to play an essential role in membrane targeting and function. The dynamic structure of liquids on the molecular scale can exhibit complex transient density fluctuations. Here the lateral heterogeneity of lipid dynamics is explored in free standing lipid monolayers. As the temperature is lowered the probes exhibit increasingly broad and heterogeneous rotational correlation. This increase in heterogeneity appears to exhibit a critical onset, similar to those observed for glass forming fluids. We explore heterogeneous relaxation in in a single constituent lipid monolayer of 1, 2-dimyristoyl-sn-glycero-3-phosphocholine by measuring the rotational diffusion of a fluorescent probe (1-palmitoyl-2-[1]-sn-glycero-3-phosphocholine), which is embedded in the lipid monolayer at low labeling density. Dynamic distributions are measured using wide-field time-resolved fluorescence anisotropy. The observed relaxation exhibits a narrow, liquid-like distribution at high temperatures (τ ∼ 2.4 ns), consistent with previous experimental measures (Dadashvand et al 2014 Struct. Dyn. 1 054701, Loura and Ramalho 2007 Biochim. Biophys. Acta 1768 467-478). However, as the temperature is quenched, the distribution broadens, and we observe the appearance of a long relaxation population (τ ∼ 16.5 ns). This supports the heterogeneity observed for lipids at high packing densities, and demonstrates that the nanoscale diffusion and reorganization in lipid structures can be significantly complex, even in the simplest amorphous architectures. Dynamical heterogeneity of this form can have a significant impact on the organization, permeability and energetics of lipid membrane structures.[Effects of 1,3-diphenyl-1,3-propanedione on neurotransmitter contents of brain in mice administered with cocaine]

J Chen, Y C Wang, R Cui, X X Liu, B X ZhangPMID: 27318897 DOI:

Abstract

To investigate the possible reversal effects of 1,3-diphenyl-1,3-propanedione (DPPD) for cocaine-induced content changes of neurotransmitters of brain in mice.In this study, 36 healthy ICR male mice were randomly divided into control group, cocaine group, three DPPD pretreatment groups (200, 400, and 800 mg/kg) and DPPD alone group (800 mg/kg). The mice in control group were administered intragastrically with 1% Tween 80 for 3 d, and the mice in cocaine group were administered intragastrically with 1% Tween 80 for 2 d before cocaine was injected subcutaneously on the 3rd day. The mice in the three DPPD pretreatment groups were administered intragastrically (DPPD 200, 400, and 800 mg/kg) for 3 d before cocaine was injected subcutaneously 30 min after the administration on the 3rd day. The mice in DPPD alone group were administered intragastrically with DPPD at dose of 800 mg/kg for 3 d. The mice were sacrificed 20 minutes after cocaine injection. The contents of dopamine (DA) and 5-hydroxytryptamin (5-HT) in the mice brain were determined by high performance liquid chromatography (HPLC)-fluorescence detector, the contents of glutamic acid (Glu) and γ-aminobutyric acid (GABA) in the mice brain were determined by HPLC-ultraviolet detector, and the neurotransmitter levels were compared between the groups.

The results showed that as compared with the control group, DA and GABA contents in cocaine group increased significantly (P<0.01 and P<0.05), while Glu content decreased (P<0.05). As compared with cocaine group, the DA levels in the three DPPD pretreatment groups (200, 400, and 800 mg/kg) all decreased significantly (P<0.01). In DPPD 200 mg/kg pre-administration group, GABA content decreased (P<0.05), and the contents of the four kinds of neurotransmitters had no statistical differences with those of the control group.

DPPD may have potential reversal effects of the content changes of neurotransmitters in mice brain induced by cocaine at a lower dose.

An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test

Mariko Matsumoto, Makiko Yamaguchi, Yuka Yoshida, Mika Senuma, Hiromasa Takashima, Tomoko Kawamura, Hina Kato, Mika Takahashi, Mutsuko Hirata-Koizumi, Atsushi Ono, Kazuhito Yokoyama, Akihiko HirosePMID: 23454298 DOI: 10.1016/j.fct.2013.02.029

Abstract

A 28-day repeated dose toxicity test and reproduction/developmental toxicity test for N,N'-diphenyl-p-phenylenediamine (DPPD) were conducted in [Crl:CD(SD)] SPF rats. Male and female rats were dosed with DPPD by gavage for 28 days at 0, 100, 300, or 1000 mg/kg bw/day or for a total of 42-46 days at 0, 8, 50, or 300 mg/kg bw/day. No significant adverse effects were observed in the repeated dose toxicity study up to 1000 mg/kg bw/day in both sexes. In the reproduction/developmental toxicity study, two females showed piloerection, hypothermia, and pale skin; one died and the other showed dystocia on day 23 of pregnancy at 300 mg/kg bw/day. Another female delivered only three live pups at 300 mg/kg bw/day. A significantly prolonged gestation period was observed at 50 and 300 mg/kg bw/day. The NOAELs of repeated dose toxicity and reproduction/developmental toxicity were considered to be 1000 and 8 mg/kg bw/day, respectively.Controlling photochromism between fluoroalkyl end-capped oligomer/polyaniline and N,N'-diphenyl-1,4-phenylenediamine nanocomposites induced by UV-light-responsive titanium oxide nanoparticles

Hideo Sawada, Taiki Tsuzuki-ishi, Tetsushi Kijima, Jun Kawakami, Mari Iizuka, Masato YoshidaPMID: 21529818 DOI: 10.1016/j.jcis.2011.03.090

Abstract

Colloidal stable fluoroalkyl end-capped 2-(methacryloyloxy)ethanesulfonic acid oligomer [R(F)-(MES)(n)-R(F)]/polyaniline[PAn]/TiO(2) nanocomposites and R(F)-(MES)(n)-R(F)/An-dimer (An-dimer: N,N'-diphenyl-1,4-phenylenediamine)/TiO(2) nanocomposites were prepared by the interactions of TiO(2) nanoparticles with R(F)-(MES)(n)-R(F)/PAn nanocomposites or R(F)-(MES)(n)-R(F)/An-dimer nanocomposites, which were prepared by the composite reaction of R(F)-(MES)(n)-R(F) oligomer with PAn or An-dimer. These two types of fluorinated TiO(2) nanocomposites can exhibit quite different photochromic behaviors: R(F)-(MES)(n)-R(F)/PAn/TiO(2) nanocomposites can exhibit a reversible wavelength change for polaron absorptions around 760-820 nm by alternation of UV irradiation and storage in the dark; in contrast, R(F)-(MES)(n)-R(F)/An-dimer/TiO(2) nanocomposites can exhibit a reversible color change from blue to colorless (a reversible absorbance change) by the similar treatment.Intervalence charge transfer in mixed valence compound modified by the formation of a supramolecular complex

Mourad Mechouet, Christian Perruchot, François Maurel, Salah Aeiyach, Christophe Bucher, Sylvie Chardon, Mohamed JouiniPMID: 22175529 DOI: 10.1021/jp207518r

Abstract

The electrochemical and spectroelectrochemical properties of N,N-diphenyl-1,4-phenylenediamine (PDA) were investigated in the absence and in the presence of 18-crown-6-ether (18C6) or dibenzo 24-crown-8-ether (DB24C8), in a solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile and in the presence of trifluoroacetic acid (TFA) only for 18C6. In neutral acetonitrile, PDA undergoes two reversible oxidation processes, which lead first to the formation of the cation-radical considered as mixed valence (MV) compound, and then to the dicationic species. When 18C6 is added in the medium and depending on 18C6 concentration, cyclic voltammetry shows a marked shift to more cathodic potentials of the current waves of the second redox process only. This is attributed to a strong interaction between the PDA(+2) dication and two 18C6 molecules, leading to the formation of a supramolecular complex with an association constant value K(a) = 7.0 × 10(7) M(-2). The interaction of 18C6 with PDA(+2) dication has a direct effect on the PDA(+.) cation-radical corresponding to a decrease in the lifetime of the MV compound and of the intramolecular electron transfer rate when 18C6 is present. Indeed, it results in a large decrease in the intervalence charge transfer (IV-CT) between the two amine centers in the MV compound (k(th) = 1.35 × 10(10) s(-1) in 18C6-free neutral solution containing 5.0 × 10(-4) M PDA, and k(th) = 3.6 × 10(9) s(-1) in the same medium at [18C6]/[PDA] = 20/1). And the comproportionation constant K(co) falls from 6.0 × 10(6) in 18C6-free solution to 1.6 × 10(3) at [18C6]/[PDA] = 20/1. In acidified acetonitrile and when TFA concentration is increased, PDA still shows the two successive and reversible oxidation processes, but both are shifted to more anodic potentials. However, when 18C6 is added, the two oxidation waves shift to more cathodic potentials, indicating an interaction of all protonated PDA redox states with 18C6, resulting in the formation of supramolecular complexes. In the presence of TFA, the value of K(co) is decreased to 4.3 × 10(4), but it remains unchanged when 18C6 is added, indicating no change in the lifetime of the MV compound. In this medium, IV-CT in the MV compound is greater with 18C6 (k(th) = 2.3 × 10(10) s(-1) for [18C6]/[PDA] = 20/1) than without (k(th) = 1.4 × 10(9) s(-1)), which indicates a more important IV-CT rate when 18C6 is present. The results show for the first time that is it possible to control the IV-CT rate, through the lifetime and the potential range where the MV compound is the most important. This control is not obtained as usual by chemical modification of the structure of the starting molecule, but by varying either the acidity or the 18C6 concentration as external stimuli, which lead to reversible formation/dissociation of a supramolecular complex species. Moreover, we also studied the electrochemical properties of PDA in the presence of wider crown ether such as DB24C8. We showed that PDA undergoes the same electrochemical behavior with DB24C8 than with 18C6 in neutral organic medium (K(a) = 2.9 × 10(3) M(-1)). This result suggests that the complexation between the electrogenerated PDA(+2) dication and the crown ethers may occur through face-to-face mode rather than rotaxane mode even with DB24C8 which is supposed to form inclusion complexes.The antioxidant activity of vitamin C, DPPD and L-cysteine against Cisplatin-induced testicular oxidative damage in rats

Emad A Ahmed, Hossam M Omar, Sary Kh Abd elghaffar, Sohair M M Ragb, Ahmed Y NasserPMID: 21310208 DOI: 10.1016/j.fct.2011.02.002

Abstract

Oxidative stress has been proven to be involved in cisplatin (CP)-induced toxicity. The present study was designed to evaluate the antioxidant activity of Vit C, N,N'-diphenyl-p-phenylenediamine (DPPD) and L-cysteine against CP-induced testicular oxidative damage in rats. Our data indicated significant increases in lipid peroxides (LPO), total peroxides and superoxide anion levels in testes of rats treated with CP (2 mg/kg/week, for 4 weeks) that was associated with a significant reduction in the activity of the antioxidant enzymes superoxide dismutase (SOD), catalase (CAT) and glutathione S-transferase (GST). The contents of glutathione (GSH), Vit E and Vit C were significantly lower in CP treated testes compared with these of control. The co-administration of CP with DPPD or L-cysteine significantly reduced the elevation in LPO, however the co-administration of CP with Vit C, DPPD or L-cysteine reduced the effect of CP on superoxide anion and antioxidant enzymes and also on the antioxidants contents. The administration of Vit C, DPPD or L-cysteine before CP injection improved the histological pictures and reduced the number of apoptotic cells and DPPD was more efficient. In conclusion, DPPD is a potent antioxidant, against CP-induced testicular oxidative damage, as compared with Vit C and L-cysteine.Impact of phospholipid bilayer saturation on amyloid-beta protein aggregation intermediate growth: a quartz crystal microbalance analysis

J A Kotarek, M A MossPMID: 20018160 DOI: 10.1016/j.ab.2009.12.016

Abstract

Evidence that membrane-associated amyloid aggregate growth can impart membrane damage represents one possible mechanism for the neurodegeneration associated with deposited amyloid-beta protein (Abeta) aggregates in the brains of Alzheimer's disease (AD) patients. This potential pathogenic event necessitates an understanding of the impact that cellular membrane composition may have on Abeta aggregate growth. In the current study, a quartz crystal microbalance (QCM) was employed to examine the growth of Abeta(1-40) aggregation intermediates on supported phospholipid bilayers (SPBs) assembled at the crystal surface. These surface-specific measurements illustrate that zwitterionic SPBs selectively bind aggregated but not monomeric protein, and these bound aggregates are capable of supporting nonsaturable reversible growth via monomer addition. Growth-capable Abeta(1-40) aggregation intermediates more readily bind SPBs composed of phospholipids with a greater degree of carbon saturation. Furthermore, kinetic analysis afforded by the quantitative real-time QCM measurements reveals that SPBs with greater saturation also better support the growth of bound Abeta(1-40) aggregation intermediates as a result of the slower dissociation of bound monomer rather than more efficient recognition between aggregate and monomeric protein. These findings correlate with epidemiological and experimental evidence that links increased dietary intake of polyunsaturated fatty acids to a reduced risk of AD.Phase separations in binary and ternary cholesterol-phospholipid mixtures

Arun RadhakrishnanPMID: 20441733 DOI: 10.1016/j.bpj.2010.01.005

Abstract

A pair of recent studies has reopened debate on the subject of phase separations in model bilayer mixtures of cholesterol (Chol) and dipalmitoyl-phosphatidylcholine (DPPC). Fluorescence microscopy methods have not been able to detect phase separations in binary DPPC-Chol mixtures that have been inferred from NMR studies. However, micron-scale phase-separated liquid domains are observed by fluorescence in ternary mixtures of DPPC, Chol, and diphytanoyl-phosphatidylcholine (DiPhyPC). Here, a model of condensed complexes of Chol and DPPC is used to account for these results. In particular, it is shown that the orientation of tie-lines in ternary mixtures of DiPhyPC/DPPC/Chol is compatible with phase separation in binary DPPC/Chol mixtures.Lipid hydroperoxide formation regulates postnatal rat lung cell apoptosis and alveologenesis

Mobin Jamal, Azhar Masood, Rosetta Belcastro, Lianet Lopez, Jun Li, Jaques Belik, Robert P Jankov, A Keith TanswellPMID: 23195685 DOI: 10.1016/j.freeradbiomed.2012.11.012